molecular formula C10H16O4 B14413896 Prop-2-enyl 2-(prop-2-enoxymethoxy)propanoate CAS No. 81717-70-6

Prop-2-enyl 2-(prop-2-enoxymethoxy)propanoate

Cat. No.: B14413896
CAS No.: 81717-70-6
M. Wt: 200.23 g/mol
InChI Key: YLDXDNPWOGZJQI-UHFFFAOYSA-N
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Description

Prop-2-enyl 2-(prop-2-enoxymethoxy)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-enyl 2-(prop-2-enoxymethoxy)propanoate typically involves the reaction of prop-2-enyl alcohol with 2-(prop-2-enoxymethoxy)propanoic acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of green chemistry principles, such as aqueous micellar media, can enhance the eco-friendliness of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl 2-(prop-2-enoxymethoxy)propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the ester into corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can yield alcohols from the ester.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted esters and other functionalized compounds.

Scientific Research Applications

Prop-2-enyl 2-(prop-2-enoxymethoxy)propanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Prop-2-enyl 2-(prop-2-enoxymethoxy)propanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Prop-2-ynyl 2-(prop-2-ynoxymethoxy)propanoate: Similar structure but with triple bonds instead of double bonds.

    Prop-2-enyl 2-(prop-2-ynyloxy)propanoate: Contains a triple bond in the side chain.

Uniqueness

Prop-2-enyl 2-(prop-2-enoxymethoxy)propanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties.

Properties

CAS No.

81717-70-6

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

prop-2-enyl 2-(prop-2-enoxymethoxy)propanoate

InChI

InChI=1S/C10H16O4/c1-4-6-12-8-14-9(3)10(11)13-7-5-2/h4-5,9H,1-2,6-8H2,3H3

InChI Key

YLDXDNPWOGZJQI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCC=C)OCOCC=C

Origin of Product

United States

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